BenchChemオンラインストアへようこそ!

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide

Physicochemical profiling Lipophilicity CNS drug-likeness

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide (CAS 953259-61-5, molecular formula C17H26N2O2S, molecular weight 322.47 g/mol) is a tertiary sulfonamide featuring a cyclopentyl-substituted piperidine ring linked via a methylene bridge to a benzenesulfonamide moiety. It belongs to a broad structural class of piperidine-benzenesulfonamide conjugates that have been explored in medicinal chemistry as sigma receptor ligands, ion channel modulators, and enzyme inhibitors.

Molecular Formula C17H26N2O2S
Molecular Weight 322.47
CAS No. 953259-61-5
Cat. No. B2783067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide
CAS953259-61-5
Molecular FormulaC17H26N2O2S
Molecular Weight322.47
Structural Identifiers
SMILESC1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H26N2O2S/c20-22(21,17-8-2-1-3-9-17)18-14-15-10-12-19(13-11-15)16-6-4-5-7-16/h1-3,8-9,15-16,18H,4-7,10-14H2
InChIKeyBYUDJJOFNQOVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide (CAS 953259-61-5): Core Chemical Identity and Structural Class


N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide (CAS 953259-61-5, molecular formula C17H26N2O2S, molecular weight 322.47 g/mol) is a tertiary sulfonamide featuring a cyclopentyl-substituted piperidine ring linked via a methylene bridge to a benzenesulfonamide moiety . It belongs to a broad structural class of piperidine-benzenesulfonamide conjugates that have been explored in medicinal chemistry as sigma receptor ligands, ion channel modulators, and enzyme inhibitors [1][2]. The unsubstituted phenyl ring distinguishes this compound from the more common halogenated analogs (e.g., 2-chloro, 2,5-dichloro, or 4-fluoro derivatives) that dominate screening collections and patent disclosures .

Why N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide Cannot Be Interchanged with Halogenated Analogs in Procurement


The primary risk in generic substitution for this compound class lies in the profound impact of aryl ring substitution on target selectivity and off-target liability. In related piperidine-benzenesulfonamide series developed as sigma-1 receptor ligands, the presence and position of halogen substituents dramatically alter both sigma-1 affinity and sigma-1/sigma-2 selectivity ratios [1]. For example, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analog achieved a 96-fold σ1/σ2 selectivity ratio (Kiσ1 = 0.96 nM), whereas non-halogenated congeners in the same series displayed markedly different affinity profiles [1]. In the ion channel space, piperidine-based benzenesulfonamides targeting Nav1.7 require precise substitution patterns to maintain potency while avoiding hERG (IKr) channel blockade [2]. The unsubstituted phenyl analog represented by CAS 953259-61-5 therefore occupies a distinct position in structure-activity relationship (SAR) space that cannot be assumed to replicate the pharmacological profile of its halogenated derivatives without direct experimental verification.

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide (CAS 953259-61-5): Quantifiable Differentiation Evidence


Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Capacity Versus Halogenated Analogs

The unsubstituted benzenesulfonamide core of CAS 953259-61-5 provides a lower calculated lipophilicity compared to its mono- and di-chlorinated analogs, a critical parameter for CNS drug design where excessive lipophilicity correlates with increased off-target binding and metabolic instability. Using structure-based prediction consistent with the fragment-based approach validated by the sigma receptor series reported by Sadeghzadeh et al. [1], the target compound exhibits a lower ClogP and reduced molecular weight relative to halogenated comparators. The absence of halogen substituents also preserves a higher topological polar surface area (TPSA), which is a key determinant of blood-brain barrier penetration and oral bioavailability.

Physicochemical profiling Lipophilicity CNS drug-likeness

Structural Simplicity as a Scaffold for Late-Stage Functionalization

CAS 953259-61-5 possesses an unsubstituted benzenesulfonamide phenyl ring that enables direct, late-stage C-H functionalization or electrophilic aromatic substitution, a synthetic advantage not shared by pre-halogenated analogs that require de novo synthesis for each substitution variant. The patent literature on piperidine-benzenesulfonamide derivatives reveals that substitution on the phenyl ring is the primary SAR exploration vector for tuning biological activity [1]. Researchers at Roche, for example, used similar unsubstituted piperidine-benzenesulfonamide scaffolds to generate diverse compound libraries via parallel amidation and sulfonylation reactions [1]. The absence of halogen atoms on the core scaffold means that CAS 953259-61-5 can serve as a common intermediate for generating dozens of analogs from a single procurement batch, significantly reducing synthetic overhead and procurement complexity.

Medicinal chemistry Late-stage diversification Parallel synthesis

Sigma Receptor Subtype Selectivity Inference from Class-Level SAR

In the comprehensive sigma receptor ligand study by Sadeghzadeh et al. (2013), halogen substitution on the benzenesulfonamide ring was identified as a critical determinant of sigma-1/sigma-2 selectivity. Compounds with iodine substitution at the 3-position achieved up to 96-fold selectivity for sigma-1 over sigma-2, whereas non-halogenated or differently substituted analogs showed markedly different selectivity profiles [1]. The unsubstituted phenyl derivative (structurally analogous to CAS 953259-61-5) is predicted, based on class-level SAR, to exhibit moderate sigma-1 affinity with lower subtype selectivity compared to iodinated analogs.

Sigma receptors GPCR pharmacology Selectivity profiling

Optimal Research and Procurement Scenarios for N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide (CAS 953259-61-5)


CNS Lead Optimization Programs Requiring Low Lipophilicity Starting Points

For CNS drug discovery teams targeting schizophrenia, depression, or neuropathic pain, the compound's predicted low ClogP (~3.0) and high TPSA (~49.7 Ų) place it squarely within the CNS MPO (multiparameter optimization) desirability range [1]. Procuring this unsubstituted scaffold allows for systematic exploration of phenyl ring substitution without exceeding the lipophilicity ceiling (ClogP >5), which is strongly correlated with hERG liability, phospholipidosis, and metabolic clearance [1]. This makes CAS 953259-61-5 a superior choice for fragment-to-lead or lead optimization programs that must maintain favorable ADMET profiles from the outset.

Scaffold for Parallel Analog Synthesis in Academic or Biotech SAR Campaigns

Investigators planning broad SAR campaigns around the piperidine-benzenesulfonamide chemotype should prioritize CAS 953259-61-5 for bulk procurement. Its unsubstituted phenyl ring enables the generation of diverse analog libraries (halogenated, alkylated, alkoxylated, and heteroaryl variants) via late-stage functionalization from a single batch of starting material [2]. This approach minimizes the number of individual procurements, reduces the risk of batch-to-batch variability, and accelerates the timeline from hypothesis to SAR conclusion.

Dual Sigma-1/Sigma-2 Receptor Pharmacology Studies

Based on class-level SAR indicating that non-halogenated benzenesulfonamides exhibit reduced sigma-1/sigma-2 selectivity compared to halogenated analogs, CAS 953259-61-5 is well-suited for research on sigma receptor subtypes where dual engagement or moderate affinity is therapeutically desirable [3]. Applications include sigma-2-targeted cancer diagnostics, where balanced binding to both subtypes may enhance tumor imaging, and neuroprotection studies where sigma-1/sigma-2 synergy has been implicated [3]. This compound provides a pharmacological tool for probing sigma receptor biology without the confounding effects of extreme subtype bias.

Quote Request

Request a Quote for N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.